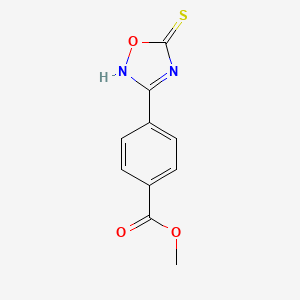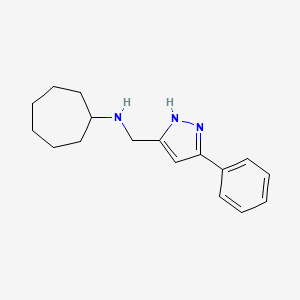
Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine is an organic compound that features a cycloheptyl group attached to a benzylamine moiety, which is further substituted with a pyridin-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine typically involves the following steps:
-
Formation of the Benzylamine Intermediate:
Starting Materials: 4-bromobenzylamine and 2-pyridineboronic acid.
Reaction Conditions: The Suzuki coupling reaction is employed, using a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Product: 4-(pyridin-2-yl)benzylamine.
-
Cycloheptylation:
Starting Materials: 4-(pyridin-2-yl)benzylamine and cycloheptyl bromide.
Reaction Conditions: Nucleophilic substitution reaction in the presence of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide.
Product: this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or amides.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Substitution: The benzylamine moiety can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Imines or amides.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitro-substituted benzylamines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
Chemical Reactivity: The presence of the pyridine and benzylamine moieties allows for various chemical interactions, including coordination with metal ions and participation in redox reactions.
Comparaison Avec Des Composés Similaires
Cyclohexyl-(4-pyridin-2-yl-benzyl)-amine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Cyclooctyl-(4-pyridin-2-yl-benzyl)-amine: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.
4-(Pyridin-2-yl)benzylamine: Lacks the cycloheptyl group, making it less sterically hindered.
Uniqueness: Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine is unique due to the presence of the cycloheptyl group, which introduces additional steric bulk and potential conformational flexibility. This can influence its reactivity and interactions with biological targets or other molecules.
Propriétés
IUPAC Name |
N-[(4-pyridin-2-ylphenyl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-2-4-8-18(7-3-1)21-15-16-10-12-17(13-11-16)19-9-5-6-14-20-19/h5-6,9-14,18,21H,1-4,7-8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSIKQKWPREYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine](/img/structure/B6318186.png)
![Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine](/img/structure/B6318191.png)
![Cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318196.png)

![Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine](/img/structure/B6318208.png)

![Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine](/img/structure/B6318226.png)


